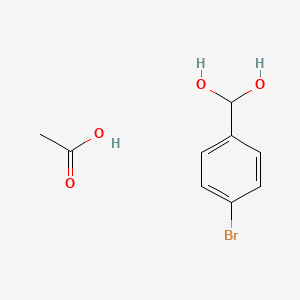

Acetic acid;(4-bromophenyl)methanediol

Description

Acetic acid;(4-bromophenyl)methanediol is a hybrid compound combining acetic acid and (4-bromophenyl)methanediol. The latter is a geminal diol (two hydroxyl groups on a single carbon atom) substituted with a para-brominated phenyl group. The bromine atom introduces steric and electronic effects, influencing reactivity and stability.

Properties

CAS No. |

477534-80-8 |

|---|---|

Molecular Formula |

C9H11BrO4 |

Molecular Weight |

263.08 g/mol |

IUPAC Name |

acetic acid;(4-bromophenyl)methanediol |

InChI |

InChI=1S/C7H7BrO2.C2H4O2/c8-6-3-1-5(2-4-6)7(9)10;1-2(3)4/h1-4,7,9-10H;1H3,(H,3,4) |

InChI Key |

HMIMFUZHNVWZTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC(=CC=C1C(O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(4-bromophenyl)methanediol typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide

Industrial Production Methods

Industrial production of acetic acid;(4-bromophenyl)methanediol may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(4-bromophenyl)methanediol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenylmethanediol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-bromophenylacetic acid.

Reduction: Formation of phenylmethanediol.

Substitution: Formation of various substituted phenylmethanediol derivatives.

Scientific Research Applications

Acetic acid;(4-bromophenyl)methanediol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;(4-bromophenyl)methanediol involves its interaction with specific molecular targets and pathways. The bromine atom and methanediol group play crucial roles in its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methanediol (HOCH₂OH)

- Structure : Simplest geminal diol, highly reactive due to adjacent hydroxyl groups.

- Stability : Prone to dehydration, forming formaldehyde (HCHO) and water under ambient conditions .

- Role in Chemistry : Key atmospheric intermediate, contributing to formic acid production via OH radical reactions .

- Contrast : (4-Bromophenyl)methanediol’s aromatic bromine likely stabilizes the diol structure by steric hindrance, reducing dehydration propensity compared to methanediol .

(4-Bromophenyl)acetic Acid

- Structure : Benzene ring with bromine at the para position and an acetic acid side chain.

- Properties: Molecular weight: 215.04 g/mol . Melting point: Not explicitly stated, but analogous derivatives (e.g., C4 in ) exhibit m.p. 232–234°C. Solubility: Polar solvents (e.g., methanol) due to carboxylic acid group .

- Contrast : The diol group in (4-bromophenyl)methanediol increases hydrophilicity and hydrogen-bonding capacity compared to the carboxylic acid moiety.

4-Bromophenyl Acetate

Amino(4-bromophenyl)acetic Acid

- Structure: 4-Bromophenyl group with amino and acetic acid substituents.

- Properties: Biological relevance: Used in drug discovery for chiral building blocks . Acidity: Amino group modifies pKa, enhancing zwitterionic character .

- Contrast: The diol group in (4-bromophenyl)methanediol may confer distinct solubility and coordination properties compared to amino-acid derivatives.

Physicochemical and Structural Insights

Solid-State Behavior

- Deuterium NMR Studies : Derivatives like 2-(4-bromophenyl) [2,2-²H₂]acetic acid exhibit temperature-dependent quadrupole coupling constants, reflecting molecular motion in crystals. Similar studies could predict the diol’s crystallinity and packing .

- Hydrogen Bonding : The diol’s hydroxyl groups likely form robust intermolecular H-bonds, enhancing thermal stability compared to esters or ethers .

Stability and Reactivity

- Dehydration Resistance : The bromophenyl group may hinder unimolecular decomposition (unlike methanediol, which readily dehydrates to formaldehyde) .

- Acid-Base Properties : The diol’s hydroxyl groups (pKa ~12–14) are less acidic than carboxylic acids (pKa ~2–4), altering solubility in aqueous media .

Data Tables

Table 1: Key Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.